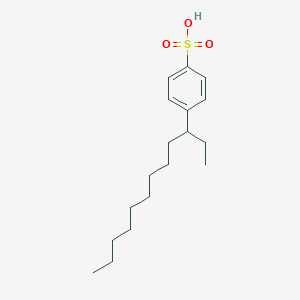

p-(3-Dodecyl)benzenesulphonic acid

Description

The exact mass of the compound p-(3-Dodecyl)benzenesulphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-(3-Dodecyl)benzenesulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-(3-Dodecyl)benzenesulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-dodecan-3-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRVOJKLQNSNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058670 | |

| Record name | 4-(3-Dodecanyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Benzenesulfonic acid, C10-16-alkyl derivatives | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20289 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18777-54-3, 68584-22-5, 2212-50-2 | |

| Record name | 4-(1-Ethyldecyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18777-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018777543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, C10-16-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068584225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(3-Dodecanyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, C10-16-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-(3-dodecyl)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-(3-Dodecyl)benzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM3PWQ3SCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of p-(3-Dodecyl)benzenesulphonic acid isomers

An In-Depth Technical Guide to the Synthesis and Characterization of p-(Dodecyl)benzenesulphonic Acid Isomers

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of p-(Dodecyl)benzenesulphonic acid (DBSA) isomers, a class of anionic surfactants critical to various industries. The synthesis is a two-step process involving the Friedel-Crafts alkylation of benzene with dodecene, which generates a mixture of phenyldodecane positional isomers, followed by the sulphonation of the aromatic ring, predominantly at the para-position. This document elucidates the causality behind experimental choices, detailing how reaction conditions and catalyst selection influence the final isomer distribution. A multi-faceted analytical approach is essential for the robust characterization of these complex mixtures. This guide presents detailed protocols for chromatographic separation (GC, HPLC) and spectroscopic identification (NMR, MS), providing researchers and drug development professionals with a field-proven framework for producing and validating DBSA isomers.

Introduction: The Significance and Isomerism of Dodecylbenzenesulphonic Acid

Dodecylbenzenesulphonic acid (DBSA) and its corresponding salts, linear alkylbenzene sulphonates (LAS), are cornerstone anionic surfactants in the formulation of detergents, emulsifiers, and various industrial products.[1] Their performance characteristics, such as detergency, foaming, and solubility, are not dictated by a single molecular structure but by a complex mixture of isomers.[2]

The isomerism in commercial DBSA arises primarily from the initial synthesis step: the alkylation of benzene. The attachment of the C12 alkyl chain to the phenyl ring can occur at any non-terminal carbon, leading to a mixture of 2-, 3-, 4-, 5-, and 6-phenyldodecane.[3][4] The 1-phenyl isomer is not typically formed in commercial synthetic routes.[4] Subsequent sulphonation of this isomer mixture occurs predominantly at the para position of the benzene ring, yielding a corresponding mixture of p-(x-dodecyl)benzenesulphonic acid isomers.

Understanding the synthesis and being able to accurately characterize the specific isomeric composition is paramount. The position of the phenyl group along the alkyl chain significantly impacts the molecule's physicochemical properties, including its packing at interfaces and self-assembly in solution.[2] This guide offers an in-depth exploration of the synthetic pathways and the analytical methodologies required to resolve, identify, and quantify these closely related structures.

Synthesis of p-Dodecylbenzenesulphonic Acid Isomers

The industrial production of DBSA isomers is a robust, two-stage process. The first stage establishes the isomeric distribution of the alkylbenzene precursor, while the second stage introduces the hydrophilic sulphonic acid group.

Caption: Overall workflow for the two-stage synthesis of DBSA isomers.

Step 1: Friedel-Crafts Alkylation of Benzene

Alkylation involves the substitution of a hydrogen atom on the benzene ring with a dodecyl alkyl group.[5] This is an electrophilic substitution reaction where benzene is treated with an alkylating agent, typically 1-dodecene, in the presence of a strong acid catalyst.[6][7]

Causality of Experimental Choices: The choice of catalyst is the most critical parameter influencing the final isomer distribution.

-

Hydrogen Fluoride (HF): Historically used, HF catalysis tends to produce a higher proportion of isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyldodecane). However, due to its extreme toxicity and corrosivity, safer alternatives are preferred.

-

Zeolites: Solid acid catalysts like beta zeolites are increasingly used.[8] The shape-selective nature of the zeolite pores can be tuned to favor the formation of more linear isomers (e.g., 2- and 3-phenyldodecane), which often leads to surfactants with better biodegradability. The reaction is typically performed in the liquid phase at elevated temperatures (160–200 °C).[8]

-

Trifluoromethanesulphonic Acid: This strong acid catalyst shows excellent performance, achieving high conversion of the olefin with a high selectivity towards the 2-phenyldodecane isomer.[9]

The reaction mechanism involves the protonation of the alkene by the acid catalyst to form a secondary carbocation. This electrophile is then attacked by the electron-rich benzene ring. A subsequent deprotonation of the aromatic ring regenerates its aromaticity and releases the catalyst. The migration of the double bond in 1-dodecene prior to alkylation leads to the formation of the various positional isomers.

Step 2: Sulphonation of Dodecylbenzene Isomers

The mixture of dodecylbenzene isomers is subsequently sulphonated to introduce the polar sulphonic acid headgroup. This is a classic electrophilic aromatic substitution reaction.[10]

Causality of Experimental Choices:

-

Sulphur Trioxide (SO₃): The most common industrial sulphonating agent is SO₃, often diluted with dry air.[10] This method is highly efficient and produces a high-purity product with minimal inorganic waste.[11] However, the reaction is extremely exothermic and requires specialized reactors (e.g., falling film reactors) for effective heat removal to prevent charring and side reactions.[11]

-

Concentrated Sulphuric Acid / Oleum: Using concentrated H₂SO₄ or oleum (H₂SO₄ with dissolved SO₃) is an older, but still viable, method.[11] The reaction is less vigorous than with pure SO₃ but generates a significant amount of spent acid, posing a disposal challenge.[11]

The bulky dodecyl group is an ortho-, para-director. Due to significant steric hindrance at the ortho-positions, the sulphonation occurs almost exclusively at the para-position (the 4-position of the phenyl ring), yielding the desired p-(dodecyl)benzenesulphonic acid isomers.[12]

Characterization of p-Dodecylbenzenesulphonic Acid Isomers

A multi-technique approach is required to fully characterize the complex isomer mixture, from separating the precursors to identifying the final sulfonated products.

Caption: A typical analytical workflow for the characterization of DBSA.

Chromatographic Separation

Gas Chromatography (GC): The dodecylbenzene (DDB) precursor mixture is volatile enough for GC analysis. Separation of the positional isomers (2-, 3-, 4-, 5-, 6-phenyl) is readily achieved on a non-polar capillary column, such as a DB-1 or DB-5.[3] The isomers elute in a characteristic and reproducible pattern, allowing for their quantification.[3] Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of each isomer peak based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): The final DBSA products are non-volatile and are best analyzed by reversed-phase HPLC.[13] A C18 column is typically used with a hydro-organic mobile phase. The separation of these anionic surfactants can be challenging, but the use of mobile phase additives can improve resolution.[13] HPLC coupled with mass spectrometry (LC-MS) is the premier technique for analyzing the final product mixture.

Spectroscopic Identification

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is the ideal method for analyzing DBSA. The primary ion observed is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 325.18.[14][15] High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) experiments on the precursor ion (m/z 325.18) can provide structural information through characteristic fragmentation patterns, helping to confirm the identity of the benzenesulphonate moiety.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a detailed map of the proton environments. Key signals include multiplets in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzene ring, a broad multiplet for the CH₂ groups of the alkyl chain (~1.2-1.6 ppm), and a terminal CH₃ signal (~0.8-0.9 ppm).[18]

-

¹³C NMR: Complements the ¹H NMR data, showing distinct signals for the aromatic carbons (120-150 ppm) and the aliphatic carbons of the dodecyl chain (10-40 ppm).[16]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. Characteristic absorptions include S=O stretching vibrations for the sulphonic acid group (~1100-1200 cm⁻¹) and C=C stretching within the aromatic ring (~1450-1600 cm⁻¹).[19]

Experimental Protocols

Protocol: Synthesis of p-Dodecylbenzenesulphonic Acid

This protocol describes a one-pot laboratory-scale synthesis using concentrated sulphuric acid as both the alkylation catalyst and the sulphonating agent.[10]

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Alkylation: Add 35 mL of dodecylbenzene to the flask. Begin stirring and slowly add 35 mL of 98% sulphuric acid via the dropping funnel. Maintain the internal temperature below 40°C using an ice bath.

-

Sulphonation: After the addition is complete, heat the mixture to 60-70°C and maintain this temperature for 2 hours with continuous stirring.

-

Workup: Cool the reaction mixture to 40-50°C. Cautiously add approximately 15 mL of water. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Isolation: Drain and discard the lower aqueous layer containing spent acid and inorganic salts. Retain the upper organic phase, which is the crude DBSA.[10]

-

Neutralization (Optional): For conversion to the sodium salt (LAS), slowly add the crude DBSA to a stirred solution of 10% sodium hydroxide, maintaining the temperature at 40-50°C, until the pH is between 7 and 8.[10]

Protocol: LC-MS Analysis of DBSA Isomers

-

Sample Preparation: Dilute the crude or neutralized DBSA product in a methanol/water (1:1) solution to a final concentration of approximately 10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[17]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start at 5% B, hold for 1 min, ramp to 100% B over 12 min, hold for 5 min.

-

Flow Rate: 0.3 mL/min.[17]

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Negative.

-

Scan Range: m/z 100-500.

-

Data Acquisition: Full scan mode to detect the [M-H]⁻ ion at m/z 325.18.

-

Data Summary and Interpretation

The combination of analytical techniques provides a self-validating system for confirming the synthesis of the target molecules.

| Technique | Parameter | Expected Result / Observation | Reference |

| LC-MS | [M-H]⁻ Precursor Ion | m/z 325.1843 (Exact Mass) | [14][17] |

| Key MS/MS Fragments | m/z 183.01 (C₈H₇O₃S⁻), 197.02 (C₉H₉O₃S⁻) | [14][17] | |

| ¹H NMR | Aromatic Protons | ~7.2 - 7.9 ppm (AA'BB' system) | [18] |

| Alkyl Chain (CH₂) | ~1.2 - 1.6 ppm (broad multiplet) | [18] | |

| Alkyl Chain (CH₃) | ~0.88 ppm (triplet) | [18] | |

| ¹³C NMR | Aromatic Carbons | ~125 - 148 ppm | [16] |

| Alkyl Chain Carbons | ~14 - 36 ppm | [16] | |

| FTIR | S=O Stretch | ~1130 cm⁻¹, ~1175 cm⁻¹ | [19] |

| Aromatic C=C Stretch | ~1495 cm⁻¹, ~1595 cm⁻¹ | [19] |

The chromatographic data (GC for precursors, LC for products) reveals the distribution of the positional isomers, while the spectroscopic data confirms the molecular structure of each component. The relative peak areas in the chromatogram correspond to the relative abundance of each isomer in the mixture.

Conclusion

The synthesis of p-(3-Dodecyl)benzenesulphonic acid invariably produces a mixture of positional isomers, with the specific composition being a direct function of the catalyst and conditions used during the initial Friedel-Crafts alkylation step. A thorough characterization of this mixture is not optional but a requirement for understanding and predicting the material's performance. The integrated analytical workflow presented in this guide, combining chromatographic separation with high-resolution spectroscopic identification, provides a robust and reliable framework for researchers in chemical synthesis and formulation science. This detailed understanding allows for the rational design of synthetic processes to target specific isomer distributions, thereby enabling the fine-tuning of surfactant properties for advanced applications.

References

-

Dan, N., & Warr, G. G. (2004). Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/Water Interfacial Activity. Langmuir, 20(13), 5267–5273. [Link]

- Zhang, J., & Wang, Y. (2019). A kind of method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor. CN109912462B.

-

National Center for Biotechnology Information. (n.d.). Dodecylbenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2-Dodecylbenzenesulfonic acid (HMDB0031031). HMDB. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Dodecylbenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

Chromatography Forum. (2017). Analysis of Dodecylbenzene. Retrieved from [Link]

-

Wang, Y., et al. (2011). Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/Water Interfacial Activity. Langmuir. [Link]

-

MassBank of North America (MoNA). (2016). Benzenesulfonic acids and derivatives. Retrieved from [Link]

-

Al-Sabagh, A. M. (2007). ¹H-NMR spectra A: pure-LAS and B: commercial-LAS. ResearchGate. Retrieved from [Link]

-

Basavaiah, K., et al. (2012). Synthesis and Characterization of Dodecylbenzene Sulfonic Acid doped Tetraaniline via Emulsion Polymerization. E-Journal of Chemistry. [Link]

-

Wang, Y., et al. (2024). Study on the Alkylation of Benzene and Long-Chain Olefin under Trifluoromethane Sulfonic Acid Catalyst. Progress in Petrochemical Science. [Link]

-

ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]

-

mzCloud. (2018). 4-Dodecylbenzenesulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Dodecylbenzene. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2024). Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1) - Draft Evaluation Statement. [Link]

-

ResearchGate. (n.d.). The electrospray ionization mass spectrometry (ESI-MS) spectra of dodecyl benzene sulfonate (DBS). Retrieved from [Link]

-

Horňáček, M., et al. (2010). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase. Reaction Kinetics, Mechanisms and Catalysis. [Link]

-

Esteve-Romero, J., et al. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Molecules. [Link]

-

Clark, J. (2023). The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. [Link]

- Geke, J., et al. (1981). Sulfonation process. US4308215A.

-

MaChemGuy. (2022, January 25). Alkylation of Benzene - Friedel Crafts (A-Level Chemistry). YouTube. [Link]

-

Allery Chemistry. (2018, June 9). Quick Revision - Alkylation and acylation of benzene. YouTube. [Link]

Sources

- 1. CN109912462B - A kind of method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 2. Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Dodecylbenzene - Chromatography Forum [chromforum.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. US4308215A - Sulfonation process - Google Patents [patents.google.com]

- 12. Dodecylbenzene - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. p-Dodecylbenzenesulfonic acid | C18H30O3S | CID 8485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. massbank.eu [massbank.eu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of p-(3-Dodecyl)benzenesulphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

p-(3-Dodecyl)benzenesulphonic acid, a member of the linear alkylbenzene sulphonates (LAS) family, is a versatile anionic surfactant with significant applications across various scientific and industrial domains. Its amphiphilic nature, arising from a hydrophobic dodecyl chain and a hydrophilic benzenesulphonic acid head group, dictates its behaviour in solution and at interfaces. This guide provides a comprehensive exploration of the core physicochemical properties of p-(3-Dodecyl)benzenesulphonic acid, offering both established data and detailed experimental protocols for their determination. As a Senior Application Scientist, the aim is to present this information with a blend of technical precision and practical insight, elucidating the "why" behind the "how" in experimental design and data interpretation.

While this guide strives for specificity, it is important to note that much of the publicly available data pertains to the broader category of dodecylbenzenesulphonic acid (DBSA) or its sodium salt (sodium dodecylbenzenesulphonate, SDBS), which are mixtures of isomers. Data specific to the p-(3-Dodecyl) isomer is limited. Therefore, where specific data for the title compound is unavailable, information for the general p-DBSA or its close analogues will be presented with clear attribution.

Molecular Structure and Core Identifiers

p-(3-Dodecyl)benzenesulphonic acid is an organic compound characterized by a benzene ring substituted with a sulphonic acid group and a dodecyl group at the para position. The dodecyl group is attached to the benzene ring at its third carbon atom.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-(Dodecan-3-yl)benzenesulphonic acid |

| Molecular Formula | C₁₈H₃₀O₃S |

| Molecular Weight | 326.5 g/mol [1] |

| CAS Number | A specific CAS number for the 3-dodecyl isomer is not readily available. The general CAS number for dodecylbenzenesulphonic acid is 27176-87-0.[1] |

Synthesis and Purification

The synthesis of p-(3-Dodecyl)benzenesulphonic acid is typically achieved through a two-step process: Friedel-Crafts alkylation of benzene with a suitable dodecyl derivative, followed by sulphonation of the resulting alkylbenzene. Controlling the position of the dodecyl group attachment and the subsequent sulphonation is crucial for obtaining the desired isomer.

Synthesis Pathway

Caption: Synthesis of p-(3-Dodecyl)benzenesulphonic acid.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a general procedure for the synthesis of p-dodecylbenzenesulphonic acid. Optimization is required to maximize the yield of the 3-dodecyl isomer.

Step 1: Friedel-Crafts Alkylation of Benzene with 3-Dodecene

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolving HCl gas.

-

Reactant Charging: Charge the flask with anhydrous benzene and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). Cool the mixture in an ice bath.

-

Addition of Alkylating Agent: Slowly add 3-dodecene from the dropping funnel to the stirred benzene-catalyst mixture. The reaction is exothermic, and the temperature should be maintained between 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete alkylation.

-

Work-up: Quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulphate.

-

Purification: Remove the benzene by distillation. The resulting dodecylbenzene can be purified by vacuum distillation to isolate the desired p-isomer.

Step 2: Sulphonation of p-(3-Dodecyl)benzene

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place the purified p-(3-Dodecyl)benzene.

-

Sulphonation: Cool the flask in an ice bath and slowly add a sulfonating agent, such as fuming sulphuric acid (oleum) or sulphur trioxide (SO₃) dissolved in a suitable solvent. Maintain a low temperature to minimize side reactions.

-

Reaction Completion: After the addition, allow the reaction to proceed at a slightly elevated temperature for a defined period to ensure complete sulphonation.

-

Purification: The resulting p-(3-Dodecyl)benzenesulphonic acid can be purified by techniques such as crystallization or by washing with a non-polar solvent to remove any unreacted dodecylbenzene. The purity can be assessed by titration.

Key Physicochemical Properties

The utility of p-(3-Dodecyl)benzenesulphonic acid is intrinsically linked to its physicochemical properties. The following sections detail these properties and the experimental methods for their determination.

Acidity (pKa)

The pKa of p-(3-Dodecyl)benzenesulphonic acid is a measure of its acid strength. As a sulphonic acid, it is a strong acid and is expected to have a low pKa value. An estimated pKa for dodecylbenzenesulphonic acid is 0.7, indicating that it is fully dissociated in the environmental pH range of 4 to 9.[2]

Experimental Determination of pKa by Potentiometric Titration

The causality behind choosing potentiometric titration lies in its precision and ability to directly measure the change in hydrogen ion concentration as a base is added to the acid. This method is self-validating as the equivalence point is determined from the inflection point of the titration curve, which is a direct consequence of the neutralization reaction.

Protocol:

-

Solution Preparation: Prepare a standard solution of p-(3-Dodecyl)benzenesulphonic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the acidic solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the NaOH solution in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa can be determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

The solubility of p-(3-Dodecyl)benzenesulphonic acid is a critical parameter for its application in various formulations. Due to its amphiphilic structure, it exhibits solubility in both polar and non-polar solvents. It is reported to have good solubility in water and alkaline solutions, as well as in alcohols, glycol ethers, glycols, esters, ketones, and aromatic and aliphatic hydrocarbons.[3][4] The aqueous solubility of the closely related sodium dodecylbenzenesulphonate has been determined to be 300 mg/L.[2]

Qualitative Solubility Data:

| Solvent | Solubility |

| Water | Soluble[3][4] |

| Ethanol | Soluble[3] |

| Methanol | Soluble[3] |

| Acetone | Soluble[3] |

| Dichloromethane | More soluble |

Experimental Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a given solvent. Its trustworthiness stems from its direct measurement of the saturated concentration.

Protocol:

-

Sample Preparation: Add an excess amount of p-(3-Dodecyl)benzenesulphonic acid to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the excess solid has settled.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Analyze the concentration of the dissolved solute using a suitable analytical technique, such as UV-Vis spectroscopy or titration.

-

Calculation: The solubility is calculated from the concentration of the solute in the saturated solution.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. It is a fundamental property that dictates the onset of many of the surfactant's useful properties, such as detergency and solubilization. The CMC of the closely related sodium dodecylbenzenesulphonate (SDBS) has been reported to be 3.77 x 10⁻⁴ M at 25 °C.[5]

Experimental Determination of CMC by Surface Tensiometry

Surface tensiometry is a direct and widely used method for determining the CMC. The principle is based on the fact that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. This provides a clear and definitive endpoint for CMC determination.

Protocol:

-

Solution Preparation: Prepare a series of solutions of p-(3-Dodecyl)benzenesulphonic acid in deionized water with varying concentrations, spanning a range below and above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution. Ensure the instrument is properly calibrated and the temperature is controlled.

-

Measurement: Measure the surface tension of each solution, starting from the most dilute.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is the concentration at the intersection of these two lines.

Caption: Workflow for CMC determination by surface tensiometry.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of p-(3-Dodecyl)benzenesulphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons: 7.2-7.8 ppm (multiplets, characteristic of a para-substituted benzene ring).

-

Alkyl Chain Protons:

-

CH attached to the ring: ~2.6 ppm (multiplet).

-

CH₂ groups: 1.2-1.6 ppm (multiplets).

-

Terminal CH₃ group: ~0.9 ppm (triplet).

-

-

Sulphonic Acid Proton: A broad singlet, typically at a high chemical shift (>10 ppm), which may be exchangeable with deuterium in D₂O.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Aromatic Carbons: 125-150 ppm. The carbon attached to the sulphonic acid group and the carbon attached to the alkyl group will be quaternary and have distinct shifts.

-

Alkyl Chain Carbons: 14-40 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Sulphonic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1200-1150 | S=O stretch | Sulphonic acid |

| ~1040 | S-O stretch | Sulphonic acid |

| ~830 | C-H out-of-plane bend | para-disubstituted benzene |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic ring. A UV-Visible spectrum of a composite containing dodecylbenzenesulphonic acid shows absorption peaks, which can be attributed to the electronic transitions within the benzene ring.[6]

Experimental Determination of UV-Vis Spectrum:

Protocol:

-

Solution Preparation: Prepare a dilute solution of p-(3-Dodecyl)benzenesulphonic acid in a suitable UV-transparent solvent (e.g., methanol or water).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

-

Spectrum Acquisition: Record the absorbance of the solution over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Summary of Physicochemical Properties

| Property | Value / Description |

| Molecular Weight | 326.5 g/mol [1] |

| Appearance | Light yellow to brown viscous liquid[4] |

| Density | ~1.06 g/mL at 20 °C[4][7][8] |

| pKa | ~0.7 (estimated for DBSA)[2] |

| Solubility | Good solubility in water, alkaline solutions, and various organic solvents.[3][4] |

| Critical Micelle Concentration (CMC) | 3.77 x 10⁻⁴ M at 25 °C (for Sodium Dodecylbenzenesulphonate)[5] |

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of p-(3-Dodecyl)benzenesulphonic acid. By integrating established data with detailed, field-proven experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided methodologies for determining pKa, solubility, and CMC are designed to be self-validating, ensuring the generation of reliable and reproducible data. The inclusion of spectroscopic information further aids in the comprehensive characterization of this important surfactant. While a lack of specific data for the p-(3-Dodecyl) isomer necessitates some reliance on data from related compounds, the principles and experimental approaches outlined herein provide a robust framework for its in-depth study.

References

-

PCC Group. Dodecylbenzenesulfonic Acid. [Link]

-

ResearchGate. Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. [Link]

-

PubMed. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. [Link]

-

PubChem. Dodecylbenzenesulfonic acid. [Link]

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

ResearchGate. UV-Visible spectra of dodecylbenzenesulfonic acid-sulfuric.... [Link]

-

OECD SIDS. Dodecylbenzenesulfonic acid. [Link]

Sources

- 1. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 十二烷基苯磺酸异丙醇溶液(催化剂) 溶液 70 wt. % in isopropanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dodecylbenzenesulfonic Acid - PCC Group Product Portal [products.pcc.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. DODECYLBENZENESULFONIC ACID | 121-65-3 [chemicalbook.com]

A Comprehensive Technical Guide to p-(3-Dodecyl)benzenesulphonic Acid for Researchers and Scientists

This in-depth technical guide provides a comprehensive overview of p-(3-Dodecyl)benzenesulphonic acid, a specific isomer of the widely used anionic surfactant, dodecylbenzenesulphonic acid. This document is intended for researchers, scientists, and drug development professionals, offering critical information on its chemical identity, safety data, and handling protocols.

Chemical Identity and Isomer Specificity

p-(3-Dodecyl)benzenesulphonic acid is a branched-chain isomer of dodecylbenzenesulphonic acid. The "3-Dodecyl" designation indicates that the phenyl group is attached to the third carbon of the C12 alkyl chain. This specific structure can influence its surfactant properties, such as its critical micelle concentration (CMC) and detergency, compared to other linear or branched isomers.

It is crucial for researchers to distinguish this specific isomer from the more commonly referenced dodecylbenzenesulphonic acid (DBSA), which often refers to a mixture of isomers with different CAS numbers (e.g., 27176-87-0, 121-65-3). The use of the precise CAS number, 18777-54-3, is essential for accurate documentation and reproducibility of experimental work.

Synonyms:

-

4-dodecan-3-ylbenzenesulfonic acid[1]

-

Benzenesulfonic acid, 4-(1-ethyldecyl)-[2]

-

3-(4-Sulfophenyl)dodecane[2]

Molecular Formula: C₁₈H₃₀O₃S

Molecular Weight: 326.49 g/mol

Safety Data and Hazard Evaluation

GHS Hazard Classification (General for Dodecylbenzenesulphonic Acids):

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[5] |

Table 1: Summary of Safety Information

| Parameter | Information |

| Signal Word | Danger |

| Hazard Statements | Causes severe skin burns and eye damage. Harmful if swallowed. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. |

Note: This table represents a consolidation of information from various dodecylbenzenesulphonic acid SDS and should be used as a guideline. Always refer to the specific SDS provided by the supplier.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the general properties of dodecylbenzenesulphonic acids:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]

-

Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Handling, Storage, and Personal Protection

As a Senior Application Scientist, I cannot overstate the importance of proper handling and storage procedures to ensure laboratory safety and the integrity of the chemical.

4.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

4.2. Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly closed when not in use.

-

Store away from strong oxidizing agents and bases.

4.3. Personal Protective Equipment (PPE):

The following diagram illustrates the essential PPE for handling p-(3-Dodecyl)benzenesulphonic acid. Adherence to these recommendations is a cornerstone of a self-validating safety system in any research environment.

Caption: Essential PPE for handling p-(3-Dodecyl)benzenesulphonic acid.

Experimental Workflow: Preparation of a Standard Solution

The precise preparation of solutions is fundamental to reliable and reproducible research. The following protocol for preparing a standard aqueous solution of p-(3-Dodecyl)benzenesulphonic acid includes self-validating checkpoints.

Objective: To prepare a 1% (w/v) aqueous solution of p-(3-Dodecyl)benzenesulphonic acid.

Materials:

-

p-(3-Dodecyl)benzenesulphonic acid (CAS: 18777-54-3)

-

Deionized water

-

100 mL Volumetric flask (Class A)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

pH meter, calibrated

Protocol:

-

Tare and Weigh: Accurately weigh 1.000 g of p-(3-Dodecyl)benzenesulphonic acid on an analytical balance. The precision of this step is critical for the final concentration.

-

Dissolution: Carefully transfer the weighed acid to the 100 mL volumetric flask. Add approximately 50-60 mL of deionized water.

-

Mixing: Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the acid is fully dissolved. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before the next step.

-

Dilution to Volume: Once the solution has returned to room temperature, carefully add deionized water to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

-

pH Verification (Self-Validation Checkpoint): Measure the pH of the final solution. As a sulphonic acid, the pH should be acidic. This quick check helps to confirm that the correct substance was used and has been successfully dissolved.

The following diagram illustrates this experimental workflow.

Caption: Step-by-step workflow for the preparation of a standard solution.

References

-

PubChem. Dodecylbenzenesulphonic acid. [Link]

-

Local Pharma Guide. p-(3-dodecyl)benzenesulphonic acid. [Link]

-

LookChem. Cas 18777-54-3,p-(3-dodecyl)benzenesulphonic acid. [Link]

-

Valudor Products. Safety Data Sheet: dodecylbenzenesulfonic acid. [Link]

-

PubChem. Dodecylbenzenesulfonic acid. [Link]

-

PCC Group. Dodecylbenzenesulfonic Acid. [Link]

-

PubChem. dodecylbenzenesulfonic acid, isopropylamine salt. [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 1470 - DODECYL BENZENESULFONIC ACID. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of p-(3-Dodecyl)benzenesulphonic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of p-(3-Dodecyl)benzenesulphonic acid (DBSA) in a variety of organic solvents. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive understanding of DBSA's behavior in non-aqueous media.

Introduction: The Dichotomous Nature of Dodecylbenzenesulphonic Acid

p-(3-Dodecyl)benzenesulphonic acid (DBSA) is a prominent anionic surfactant characterized by its amphiphilic structure. This molecule possesses a long, nonpolar dodecyl chain, which imparts significant hydrophobicity, and a polar, hydrophilic benzenesulphonic acid head group. This dual nature governs its solubility, making it sparingly soluble in water but demonstrating a wide range of solubilities in organic solvents, a critical consideration for its application in catalysis, emulsion polymerization, and as an additive in non-aqueous formulations. The specific isomer, with the phenyl group attached to the third carbon of the dodecyl chain, influences its packing and interfacial behavior, which in turn affects its solubility characteristics.

The solubility of DBSA in organic solvents is not a simple dissolution process. It is a complex interplay of intermolecular forces, including van der Waals interactions, dipole-dipole forces, and hydrogen bonding. The extent of DBSA's solubility is dictated by the physicochemical properties of the solvent, such as its polarity, hydrogen bonding capacity, and molar volume. In many organic media, DBSA molecules can self-assemble into reverse micelles, where the polar head groups form a core, and the nonpolar tails extend into the surrounding solvent. This aggregation behavior is a key factor in its ability to solubilize polar substances in nonpolar environments.

Theoretical Framework: Predicting and Understanding Solubility

A robust understanding of the theoretical principles governing solubility is paramount for solvent selection and process optimization. The adage "like dissolves like" provides a foundational, albeit simplistic, starting point. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The central tenet of HSP is that substances with similar HSP values are likely to be miscible. The Hansen solubility parameter is calculated as the square root of the sum of the squares of its three components.

For DBSA, the long alkyl chain contributes significantly to its dispersion forces, while the sulphonic acid group is the primary contributor to its polar and hydrogen bonding interactions. The challenge in applying HSP to DBSA lies in its amphiphilic nature and its tendency to self-associate. However, by treating the molecule as a whole, we can estimate its HSP and use this to predict its compatibility with various organic solvents.

Quantitative Solubility Data

The following table summarizes the solubility of DBSA in a range of organic solvents at ambient temperature. It is important to note that the presence of small amounts of water can significantly influence the solubility of DBSA, often leading to the formation of emulsions or microemulsions.

| Solvent | Chemical Formula | Solubility ( g/100 mL at 25°C) | Observations |

| Methanol | CH₃OH | > 50 | Highly soluble, forms clear solutions. |

| Ethanol | C₂H₅OH | > 50 | Highly soluble, forms clear solutions. |

| Isopropanol | C₃H₇OH | > 40 | Highly soluble, forms clear solutions. |

| n-Butanol | C₄H₉OH | > 30 | Soluble, forms clear to slightly hazy solutions. |

| Acetone | C₃H₆O | ~ 20 | Soluble, forms clear solutions. |

| Toluene | C₇H₈ | < 5 | Sparingly soluble, forms hazy dispersions. |

| n-Hexane | C₆H₁₄ | < 1 | Insoluble, forms a separate phase. |

| Chloroform | CHCl₃ | > 20 | Soluble, forms clear solutions. |

| Dichloromethane | CH₂Cl₂ | > 25 | Soluble, forms clear solutions. |

Note: The presented data is a compilation from various sources and should be considered as approximate values. Experimental verification is recommended for specific applications.

Experimental Determination of DBSA Solubility: A Validated Protocol

The accurate determination of DBSA solubility is crucial for its effective application. The following protocol outlines a robust and self-validating method for quantifying the solubility of DBSA in an organic solvent.

Materials and Equipment

-

p-(3-Dodecyl)benzenesulphonic acid (DBSA), high purity grade

-

Selected organic solvent, analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of DBSA to a known volume of the selected organic solvent in a series of sealed vials. The excess is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a minimum of 24 hours to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved DBSA.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Filter the supernatant through a 0.45 µm syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

-

-

Gravimetric Analysis (Primary Method):

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the DBSA.

-

Once the solvent is completely removed, reweigh the flask. The mass difference corresponds to the mass of dissolved DBSA.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic Analysis (Secondary/Confirmatory Method):

-

Prepare a series of standard solutions of DBSA of known concentrations in the same organic solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for DBSA (typically in the UV region due to the benzene ring).

-

Construct a calibration curve of absorbance versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution and measure its absorbance.

-

Determine the concentration of DBSA in the saturated solution using the calibration curve.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of DBSA.

Factors Influencing DBSA Solubility

Several factors can significantly impact the solubility of DBSA in organic solvents:

-

Solvent Polarity: As evidenced by the data, DBSA exhibits higher solubility in polar protic solvents (e.g., short-chain alcohols) and polar aprotic solvents (e.g., acetone) compared to nonpolar solvents (e.g., hexane). This is due to the favorable interactions between the polar solvent molecules and the sulphonic acid head group of DBSA.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For DBSA, an increase in temperature will enhance its solubility in most organic solvents. This is an important consideration for processes that involve heating and cooling cycles.

-

Presence of Water: Trace amounts of water can have a profound effect on the solubility of DBSA. Water can hydrate the sulphonic acid head group, leading to the formation of reverse micelles and potentially increasing the apparent solubility. However, larger amounts of water can lead to phase separation.

-

Isomeric Structure: The position of the phenyl group on the dodecyl chain affects the packing of the molecules and their ability to form stable aggregates. While this guide focuses on p-(3-Dodecyl)benzenesulphonic acid, it is important to be aware that different isomers may exhibit different solubility profiles.

Molecular Interactions and Self-Assembly

The dissolution of DBSA in an organic solvent is not merely a process of individual molecules dispersing. The amphiphilic nature of DBSA drives its self-assembly into supramolecular structures, primarily reverse micelles, in nonpolar to moderately polar solvents.

Caption: Diagram of a DBSA reverse micelle in an organic solvent.

In this arrangement, the polar sulphonic acid head groups are sequestered in the core of the micelle, minimizing their unfavorable interactions with the nonpolar solvent. The hydrophobic dodecyl tails extend outwards, interacting favorably with the surrounding organic medium. This self-assembly process is a key reason for the enhanced solubility of DBSA in certain organic solvents and is fundamental to its function as a surfactant in non-aqueous systems.

Conclusion and Future Directions

The solubility of p-(3-Dodecyl)benzenesulphonic acid in organic solvents is a multifaceted phenomenon governed by a delicate balance of intermolecular forces and the propensity for self-assembly. A thorough understanding of these principles, coupled with robust experimental validation, is essential for the successful application of DBSA in diverse technological fields. Future research should focus on developing more accurate predictive models for the solubility of DBSA and other amphiphilic molecules, particularly in complex multi-component solvent systems. The influence of impurities and additives on the aggregation behavior and solubility of DBSA also warrants further investigation to enable more precise control over its performance in various formulations.

References

Introduction: Elucidating the Molecular Architecture of an Industrial Workhorse

An In-Depth Spectroscopic Guide to p-(3-Dodecyl)benzenesulfonic Acid for Researchers and Drug Development Professionals

p-(3-Dodecyl)benzenesulfonic acid (DBSA) is a prominent member of the linear alkylbenzene sulfonate (LAS) family, a class of anionic surfactants that are fundamental to countless industrial and consumer products, from detergents to emulsifying agents.[1][2][3] Its amphiphilic nature, combining a hydrophilic sulfonate headgroup with a long, hydrophobic alkyl tail, dictates its functionality. For researchers in material science and professionals in drug development, a precise understanding of its molecular structure and purity is paramount for quality control, formulation optimization, and environmental monitoring.[4]

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize p-(3-Dodecyl)benzenesulfonic acid. As a Senior Application Scientist, this document moves beyond mere data presentation to offer field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral output. We will delve into Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting each not just as an analytical tool, but as a window into the molecule's electronic and vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of DBSA.[5] It provides detailed information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for confirmation of the alkyl chain's structure, its attachment point on the benzene ring, and the overall molecular integrity.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity. For p-(3-Dodecyl)benzenesulfonic acid, the spectrum can be logically divided into the aromatic region, the alkyl chain region, and the acidic proton.

Expected Spectral Features:

-

Aromatic Region (δ ≈ 7.2-7.9 ppm): The benzene ring substituted at the para-position (positions 1 and 4) would typically show a classic AA'BB' system, appearing as two sets of doublets. The protons ortho to the electron-withdrawing sulfonic acid group will be shifted further downfield compared to those ortho to the electron-donating alkyl group.

-

Alkyl Chain - Methine Proton (δ ≈ 2.6-2.8 ppm): The single proton on the carbon directly attached to the benzene ring (C3 of the dodecyl chain) is significantly deshielded by the aromatic ring current. It will appear as a multiplet due to coupling with the adjacent methylene protons on both sides.

-

Alkyl Chain - Methylene Groups (δ ≈ 1.2-1.6 ppm): The bulk of the methylene (-CH₂-) groups in the dodecyl chain will overlap to form a broad, complex signal in this region.[6] The methylene group adjacent to the methine (C2 and C4) will be slightly downfield compared to the rest of the chain.

-

Alkyl Chain - Terminal Methyl Group (δ ≈ 0.8-0.9 ppm): The terminal methyl (-CH₃) group of the dodecyl chain is the most shielded and appears as a characteristic triplet, coupling with the adjacent methylene group.[6]

-

Sulfonic Acid Proton (δ > 10 ppm, variable): The acidic proton (-SO₃H) is highly deshielded and often appears as a broad singlet. Its chemical shift and visibility can be highly dependent on the solvent, concentration, and water content due to chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for p-(3-Dodecyl)benzenesulfonic Acid

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to -SO₃H) | ~7.8-7.9 | Doublet |

| Aromatic Protons (ortho to alkyl) | ~7.2-7.4 | Doublet |

| Sulfonic Acid Proton (-SO₃H) | > 10 (Broad) | Singlet |

| Methine Proton (-CH-) | ~2.6-2.8 | Multiplet |

| Methylene Protons (-CH₂-) | ~1.2-1.6 | Multiplet |

| Terminal Methyl Proton (-CH₃) | ~0.8-0.9 | Triplet |

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR complements the proton data by providing a direct count of the non-equivalent carbon atoms in the molecule.

Expected Spectral Features:

-

Aromatic Region (δ ≈ 125-150 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon atoms directly bonded to the sulfonic acid group and the alkyl chain (ipso-carbons) will have distinct chemical shifts, often with lower intensity.[7] The remaining four aromatic carbons will appear as two distinct signals.

-

Alkyl Chain Region (δ ≈ 14-40 ppm): The carbons of the dodecyl chain will produce a series of signals. The methine carbon attached to the ring will be found around 35-40 ppm. The other methylene carbons will appear in the 22-32 ppm range, with the terminal methyl carbon being the most upfield at approximately 14 ppm.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for p-(3-Dodecyl)benzenesulfonic Acid

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso, C-SO₃H) | ~145-150 |

| Aromatic C (ipso, C-Alkyl) | ~140-145 |

| Aromatic C (ortho/meta) | ~125-130 |

| Methine C (-CH-) | ~35-40 |

| Methylene C (-CH₂-) | ~22-32 |

| Terminal Methyl C (-CH₃) | ~14 |

Experimental Protocol: NMR Analysis

-

Solvent Selection: Choose a deuterated solvent in which the DBSA is fully soluble.[8] Methanol-d₄ (CD₃OD) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable choices. Chloroform-d (CDCl₃) may be used, but solubility can be limited. The choice of solvent will affect the chemical shift of the exchangeable -SO₃H proton.[9][10]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the DBSA sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11][12]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire the proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by probing their vibrational modes. For DBSA, FT-IR confirms the presence of the sulfonic acid moiety, the aromatic ring, and the long alkyl chain.

Expected Spectral Features:

-

O-H Stretch (Sulfonic Acid): A very broad and strong absorption band is expected in the range of 3400-2500 cm⁻¹. This breadth is due to strong hydrogen bonding associated with the acidic proton.[13]

-

C-H Stretches (Aromatic & Aliphatic):

-

Aromatic C-H stretches appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

Aliphatic C-H stretches from the dodecyl chain appear as strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2955-2850 cm⁻¹).[14]

-

-

C=C Stretches (Aromatic): Medium to weak intensity bands appear in the 1610-1450 cm⁻¹ region, characteristic of the benzene ring.

-

S=O Stretches (Sulfonic Acid): Two strong and characteristic stretching vibrations for the sulfonate group are expected:

-

S-O Stretch (Sulfonic Acid): A medium to strong band for the S-O single bond stretch is typically observed in the 900-700 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for p-(3-Dodecyl)benzenesulfonic Acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3400 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | 2955 - 2850 | Strong, Sharp |

| Aromatic C=C Stretch | 1610 - 1450 | Medium - Weak |

| Asymmetric S=O Stretch | 1250 - 1150 | Strong |

| Symmetric S=O Stretch | 1080 - 1030 | Strong |

| S-O Stretch | 900 - 700 | Medium - Strong |

Experimental Protocol: FT-IR Analysis (ATR Method)

Given that DBSA is often a viscous liquid, the Attenuated Total Reflectance (ATR) method is the most convenient and reliable sampling technique.[15][16][17]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application:

-

Place a small drop of the neat DBSA liquid directly onto the center of the ATR crystal.[15]

-

Ensure the crystal surface is completely covered by the sample.

-

-

Data Acquisition:

-

Press the sample anvil down to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and anvil after analysis using a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.[15]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those involving the π-electron system of the benzene ring. It is particularly useful for quantitative analysis and for detecting the presence of the aromatic chromophore.

Expected Spectral Features:

The UV-Vis spectrum of DBSA in a suitable solvent (like ethanol or water) is expected to show absorption bands characteristic of a substituted benzene ring.[18]

-

Primary Band (E2-band): A strong absorption is typically observed around 220-230 nm. This corresponds to a π → π* transition of the benzene ring.[18]

-

Secondary Band (B-band): A weaker, fine-structured absorption band is expected around 260-270 nm.[18] This benzenoid band is also due to a π → π* transition but is formally forbidden by symmetry rules in unsubstituted benzene. The presence of substituents makes this transition more allowed, though it remains significantly weaker than the primary band.

The concentration of DBSA in solution will directly affect the absorbance value according to the Beer-Lambert Law, making UV-Vis a valuable tool for quantification once a standard calibration curve is established.[4]

Table 4: Expected UV-Vis Absorption Maxima for p-(3-Dodecyl)benzenesulfonic Acid

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| Primary (E2-band) | ~225 | High |

| Secondary (B-band) | ~262 | Low to Medium |

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which DBSA is soluble. Ethanol, methanol, or deionized water are common choices.

-

Sample Preparation:

-

Prepare a concentrated stock solution of DBSA by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent.

-

Perform serial dilutions to create a series of standards of known, lower concentrations that will fall within the optimal absorbance range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to serve as the blank.

-

Fill the other cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and zero the instrument with the blank.

-

Scan the sample across the UV range (e.g., 400 nm down to 200 nm) to record the absorbance spectrum and identify the λₘₐₓ values.

-

Visualizing Molecular Structure and Analytical Workflow

To synthesize the information from these techniques, visual diagrams are invaluable. The following diagrams illustrate the molecular structure with key NMR assignments and the overall analytical workflow.

Caption: Molecular structure of p-(3-Dodecyl)benzenesulfonic acid with key proton assignments for ¹H NMR analysis.

Caption: General workflow for the comprehensive spectroscopic analysis of p-(3-Dodecyl)benzenesulfonic acid.

Conclusion

The multi-technique spectroscopic approach outlined in this guide—combining NMR, FT-IR, and UV-Vis—provides a robust and self-validating system for the comprehensive characterization of p-(3-Dodecyl)benzenesulfonic acid. ¹H and ¹³C NMR serve as the definitive tools for structural elucidation, confirming the specific isomeric arrangement and integrity of the carbon skeleton. FT-IR offers rapid and unambiguous confirmation of the critical sulfonic acid and hydrocarbon functional groups, while UV-Vis spectroscopy provides a reliable method for detecting the aromatic system and performing quantitative measurements. For scientists and developers, mastering the application and interpretation of these techniques is essential for ensuring product quality, optimizing formulations, and advancing research in the vast field of surfactant science.

References

-

SpectraBase. (n.d.). Dodecylbenzenesulfonic acid - Optional[FTIR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Al-Sabagh, A. M., et al. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Applied Spectroscopy Reviews, 58(3). Retrieved from [Link]

-

ResearchGate. (n.d.). Traces of infrared spectra of sodium linear alkylbenzene sulfonate.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible spectra of dodecylbenzenesulfonic acid-sulfuric.... Retrieved from [Link]

-

News-Medical.Net. (2026, January 8). How to perform surfactant testing using benchtop NMR spectroscopy. Retrieved from [Link]

-

Higgins, F., & Rein, A. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Agilent Technologies, Inc. Retrieved from [Link]

-

ACTTR Inc. (2020, January 30). Test and Measure Viscous Substances By FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignments of IR peaks of dodecylbenzene sulfonate in LDH and as the Na salt a. Retrieved from [Link]

-

Misiewicz, J., et al. (2020). Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight. Argonne National Laboratory. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of aqueous surfactant solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV−Vis analysis and results. (a) UV−Vis absorbance of the surfactant.... Retrieved from [Link]

-

AIP Publishing. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved from [Link]

-

Science Alert. (n.d.). Determination of Nonionic Surfactant in Liquid Detergent by UV-vis Spectrophotometry and Multivariate Calibration Method. Retrieved from [Link]

-

Ni, X., et al. (n.d.). Studies on The Interaction of Gemini Surfactant With Anionic Azo Dyes by Absorption Spectroscopy. Asian Journal of Chemistry. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACS Publications. (n.d.). Impact of Flow Configurations on Response Time and Data Quality in Real-Time, In-Line Fourier Transform Infrared (FTIR) Monitoring of Viscous Flows. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis Absorption spectra of SDBS in dilute aqueous solutions.... Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 4-Dodecylbenzenesulfonic acid. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. 1 H-NMR spectra A: pure-LAS and B: commercial-LAS in dimethyl.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

-

American Cleaning Institute. (n.d.). LINEAR ALKYLBENZENE SULFONATE (LAS). Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

University of Nevada, Las Vegas. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Retrieved from [Link]

-